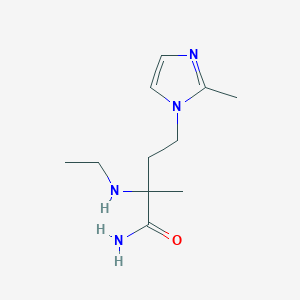![molecular formula C9H11BO4 B13524189 4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)
4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique structural features and versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4,6-dimethoxyphenol with boronic acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while amination reactions may involve ammonia (NH₃) or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzoxaboroles.
科学的研究の応用
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research has shown that benzoxaboroles, including 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, have antimicrobial and antifungal properties, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor by binding to the active site of the enzyme.
類似化合物との比較
Similar Compounds
- 5-Amino-1,3-dihydro-2,1-benzoxaborol-1-ol
- 4-(Benzyloxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 6-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
4,6-Dimethoxy-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of methoxy groups at the 4 and 6 positions, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.
特性
分子式 |
C9H11BO4 |
|---|---|
分子量 |
193.99 g/mol |
IUPAC名 |
1-hydroxy-4,6-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-6-3-8-7(5-14-10(8)11)9(4-6)13-2/h3-4,11H,5H2,1-2H3 |
InChIキー |
RTZMHIWXYRCJON-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC(=CC(=C2CO1)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


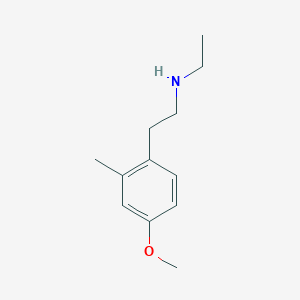
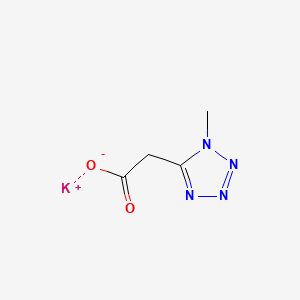
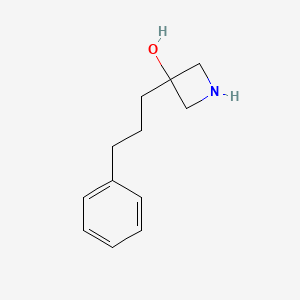
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
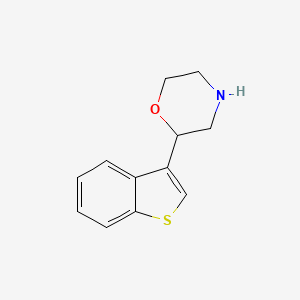
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)


![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
